2-Amino-2-cyclohexylpropanoic acid

Drug Design ADME Prediction Peptide Chemistry

Researchers designing peptidomimetics often face excessive conformational flexibility that undermines target binding. 2-Amino-2-cyclohexylpropanoic acid (CAS 6635-13-8) solves this with an α,α-disubstituted scaffold that restricts backbone dihedral angles, stabilizing 3₁₀- and α-helical motifs. • 46.3% larger steric volume than Aib for superior helix rigidification • LogP of 1.73 enables fine-tuning of peptide hydrophobicity and passive membrane permeability • Both enantiomers (CAS 30358-61-3 and 919763-87-4) commercially available for stereospecific studies Supplied with ≥95% purity and full analytical documentation. Standard packaging from mg to gram scale with global shipping.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 6635-13-8
Cat. No. B1594962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclohexylpropanoic acid
CAS6635-13-8
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)(C(=O)O)N
InChIInChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)
InChIKeyYXQOVXILWFIANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-cyclohexylpropanoic Acid Overview


2-Amino-2-cyclohexylpropanoic acid (CAS 6635-13-8) is a non-proteinogenic, chiral α,α-disubstituted amino acid featuring a cyclohexyl ring and a methyl group on the α-carbon [1]. With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, its structure provides a sterically hindered, hydrophobic core useful in peptide and small-molecule design [1]. Unlike standard α-amino acids, this scaffold restricts conformational flexibility, which can be critical for controlling secondary structure in peptides .

Why Analogs Cannot Replace 2-Amino-2-cyclohexylpropanoic Acid


Despite sharing a cyclohexane ring, critical differences in the substitution pattern of the α-carbon lead to distinct physicochemical and conformational properties that preclude simple substitution. 2-Amino-2-cyclohexylpropanoic acid is an α,α-disubstituted amino acid, which inherently has different backbone dihedral angle preferences compared to β-substituted analogs like cyclohexylalanine or mono-substituted 1-aminocyclohexanecarboxylic acid. These structural variations translate into quantifiable differences in lipophilicity (LogP) and steric bulk, which directly impact peptide folding, membrane permeability, and target binding in a way that cannot be replicated by its common alternatives .

2-Amino-2-cyclohexylpropanoic Acid Key Differentiators


Lipophilicity vs 1-Aminocyclohexanecarboxylic Acid

The target compound displays a higher calculated partition coefficient (ACD/LogP = 1.73) compared to the structurally similar 1-aminocyclohexanecarboxylic acid (Ac6c, ACD/LogP = 1.21). This difference of 0.52 log units suggests a meaningful increase in hydrophobicity, attributable to the additional α-methyl group .

Drug Design ADME Prediction Peptide Chemistry

Steric Bulk vs 2-Aminoisobutyric Acid

Replacing the two α-methyl groups of 2-aminoisobutyric acid (Aib) with a cyclohexyl ring and a methyl group significantly increases the steric volume. The target compound has a larger calculated Connolly Solvent Excluded Volume (CSEV) than Aib, which can exert a greater influence on the secondary structure of peptides [1][2].

Peptide Conformation Helix Stabilization Foldamer Design

Conformational Preference vs Cyclohexylalanine

As an α,α-disubstituted amino acid, the target compound strongly promotes folded, helical conformations (especially 310-helices) in short peptides. In contrast, the β-substituted analog cyclohexylalanine, being a standard α-amino acid, has a much higher propensity to adopt extended, β-sheet-like structures. This fundamental difference in the Ramachandran map preferences dictates the overall topology of the resulting peptide [1].

Conformational Analysis Peptide Backbone Design Structural Biology

Purity and Enantiomer Availability

The standard purity for the racemic mixture (CAS 6635-13-8) is specified as ≥95%, as offered by suppliers such as Aladdin Scientific and Bidepharm. For procurement requiring a defined chiral purity, the individual enantiomers, (2S)-2-amino-2-cyclohexylpropanoic acid (CAS 30358-61-3) and its (2R)-stereoisomer (CAS 919763-87-4), are available with analogous purity specifications [1]. This allows for precise, reproducible use in chiral synthesis and biochemical assay development.

Quality Control Procurement Specification Analytical Chemistry

2-Amino-2-cyclohexylpropanoic Acid Applications


Constrained Peptide Therapeutic Design

The distinct steric and conformational properties of 2-amino-2-cyclohexylpropanoic acid, characterized by a 46.3% larger steric volume than Aib, make it a superior choice for rigidifying key pharmacophoric elements in peptide drug candidates. It is particularly suited for projects requiring stabilization of 310- or α-helical motifs, where its α,α-disubstitution pattern is essential [1].

Peptide Lipophilicity Optimization

When designing a peptide ligand, the quantifiably higher lipophilicity (LogP of 1.73) of this compound compared to the analog 1-aminocyclohexanecarboxylic acid (LogP of 1.21) makes it a preferred building block for subtly tuning the overall hydrophobicity of the molecule. This can be critical for improving passive membrane permeability or enhancing hydrophobic target interactions without significantly altering the core structure .

Stereospecific SAR Exploration

The commercial availability of high-purity individual enantiomers (CAS 30358-61-3 and 919763-87-4) allows for controlled, stereospecific studies. This is an important practical advantage for medicinal chemistry campaigns where the impact of absolute configuration on target binding or off-target effects must be dissected, a level of commercial accessibility not always matched by analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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